molecular formula C6H6N2S B2960100 2-Amino-2-(thiophen-3-yl)acetonitrile CAS No. 113100-57-5

2-Amino-2-(thiophen-3-yl)acetonitrile

Cat. No.: B2960100
CAS No.: 113100-57-5
M. Wt: 138.19
InChI Key: JGVBAZCHRMIVLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-2-(thiophen-3-yl)acetonitrile is an organic compound with the molecular formula C6H6N2S It is a derivative of thiophene, a sulfur-containing heterocycle, and features an amino group and a nitrile group attached to the same carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Amino-2-(thiophen-3-yl)acetonitrile can be synthesized through several methods One common approach involves the reaction of thiophene-3-carboxaldehyde with ammonia and hydrogen cyanide

Another method involves the use of thiophene-3-carboxylic acid, which is first converted to its corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with ammonia to form the amide, which is subsequently dehydrated to yield the nitrile.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The choice of starting materials and reaction conditions can vary depending on the availability and cost of reagents.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(thiophen-3-yl)acetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Oxidized derivatives such as thiophene-3-carboxamide.

    Reduction: Reduced products like 2-amino-2-(thiophen-3-yl)ethylamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Amino-2-(thiophen-3-yl)acetonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.

Comparison with Similar Compounds

2-Amino-2-(thiophen-3-yl)acetonitrile can be compared with other similar compounds, such as:

    2-Amino-2-(furan-3-yl)acetonitrile: Similar structure but with a furan ring instead of a thiophene ring.

    2-Amino-2-(pyridin-3-yl)acetonitrile: Contains a pyridine ring, which can influence its chemical properties and reactivity.

    2-Amino-2-(benzothiophen-3-yl)acetonitrile: Features a benzothiophene ring, which adds additional aromaticity and potential for π-π interactions.

The uniqueness of this compound lies in its specific combination of functional groups and the presence of the thiophene ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-amino-2-thiophen-3-ylacetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2S/c7-3-6(8)5-1-2-9-4-5/h1-2,4,6H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGVBAZCHRMIVLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C(C#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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